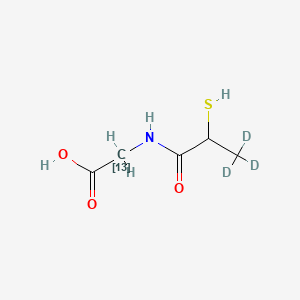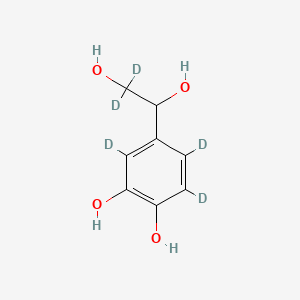
rac 3,4-Dihydroxyphenylethylene Glycol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 3,4-Dihydroxyphenylethylene Glycol-d5: is a deuterated form of 3,4-Dihydroxyphenylethylene Glycol, a compound that is often used in scientific research. The deuterium labeling (d5) makes it particularly useful in studies involving metabolic pathways and mechanisms of action, as it allows for precise tracking and analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 3,4-Dihydroxyphenylethylene Glycol-d5 typically involves the deuteration of 3,4-Dihydroxyphenylethylene Glycol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: rac 3,4-Dihydroxyphenylethylene Glycol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into quinones or other oxidized derivatives.
Reduction: Reduction reactions can further reduce the compound to simpler alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce simpler alcohols.
Applications De Recherche Scientifique
rac 3,4-Dihydroxyphenylethylene Glycol-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: The compound is used to study metabolic pathways and enzyme kinetics.
Medicine: It is employed in pharmacokinetic studies to track the metabolism of drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac 3,4-Dihydroxyphenylethylene Glycol-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms allow for precise tracking of the compound in biological systems, providing insights into its metabolic fate and interactions with enzymes and other biomolecules.
Comparaison Avec Des Composés Similaires
3,4-Dihydroxyphenylethylene Glycol: The non-deuterated form of the compound.
3,4-Dihydroxyphenylacetic Acid: A structurally similar compound with different functional groups.
3,4-Dihydroxyphenylalanine (DOPA): An amino acid derivative with similar hydroxyl groups.
Uniqueness: rac 3,4-Dihydroxyphenylethylene Glycol-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracking and analyzing metabolic pathways. This makes it particularly valuable in research applications where precise measurement and analysis are required.
Propriétés
IUPAC Name |
3,4,6-trideuterio-5-(2,2-dideuterio-1,2-dihydroxyethyl)benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/i1D,2D,3D,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWFVDWRVYDOR-QUWGTZMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])O)O)[2H])O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
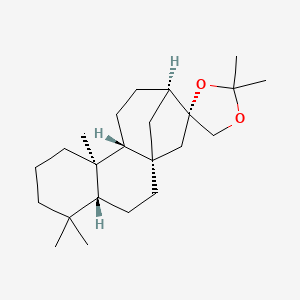


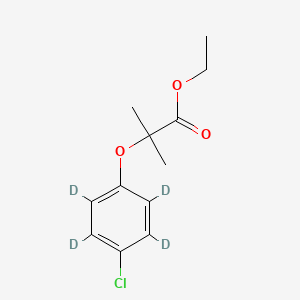

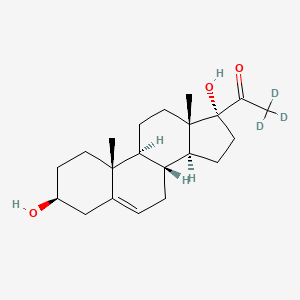

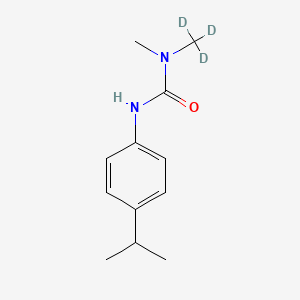

![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)


